
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is an organic compound that features a urea moiety substituted with a chlorinated and methylsulfanyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylsulfanylphenylamine and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-methylsulfanylphenylamine is dissolved in an appropriate solvent such as dichloromethane. Dimethylcarbamoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea, 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea.
Substitution: 3-(5-Amino-2-methylsulfanylphenyl)-1,1-dimethylurea, 3-(5-Mercapto-2-methylsulfanylphenyl)-1,1-dimethylurea.
Hydrolysis: 5-Chloro-2-methylsulfanylphenylamine, carbon dioxide.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea
- 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea
- 3-(5-Bromo-2-methylsulfanylphenyl)-1,1-dimethylurea
Uniqueness
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
10393-84-7 |
|---|---|
Molekularformel |
C10H13ClN2OS |
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
3-(5-chloro-2-methylsulfanylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2OS/c1-13(2)10(14)12-8-6-7(11)4-5-9(8)15-3/h4-6H,1-3H3,(H,12,14) |
InChI-Schlüssel |
LRMYXWVLIINZSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
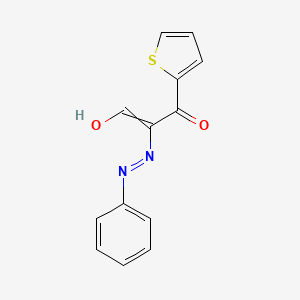
![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
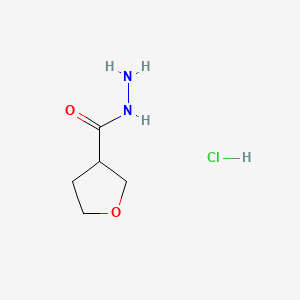
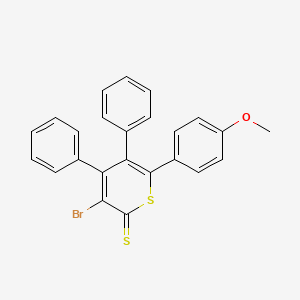

![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
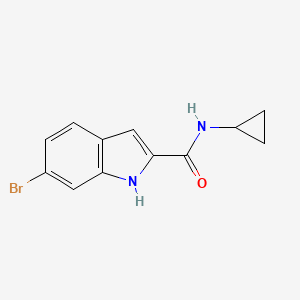
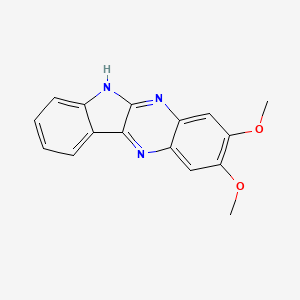
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)

